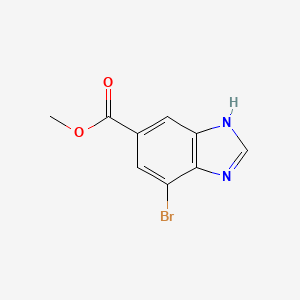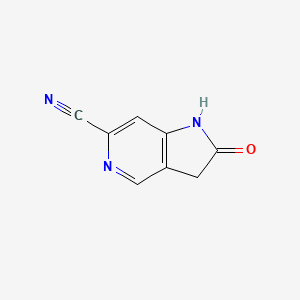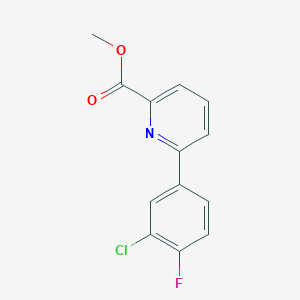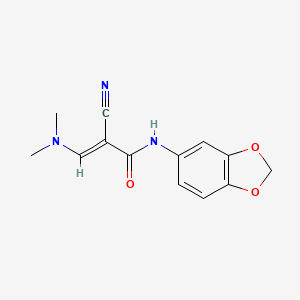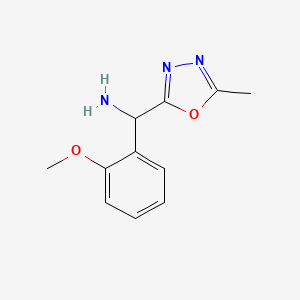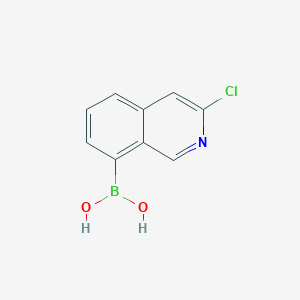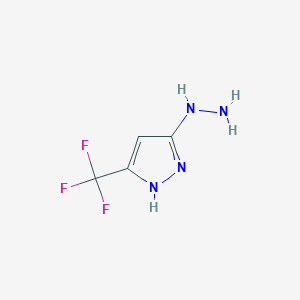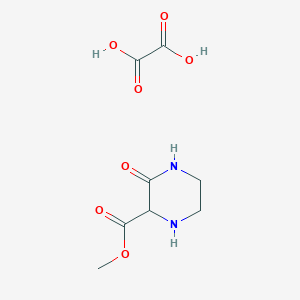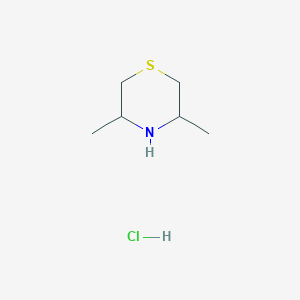
3,5-Dimethylthiomorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylthiomorpholine hydrochloride is a chemical compound with the molecular formula C6H14ClNS . It is a salt and has a molecular weight of 167.7 .
Molecular Structure Analysis
The InChI code for 3,5-Dimethylthiomorpholine hydrochloride is1S/C6H13NS.ClH/c1-5-3-8-4-6 (2)7-5;/h5-7H,3-4H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure.
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the utility of morpholine derivatives and similar compounds in synthesizing neurokinin-1 receptor antagonists with potential implications in treating emesis and depression (Harrison et al., 2001). Moreover, the synthesis of morpholine-2,5-diones and their derivatives showcases the versatility of these compounds in organic synthesis, providing valuable scaffolds for developing pharmaceuticals and other functional materials (Mawad et al., 2010).
Environmental Applications
Morpholine derivatives have been explored as biosorbents for removing pesticides from wastewater, highlighting their potential environmental applications. For instance, a study demonstrated the efficiency of a lignocellulosic substrate in adsorbing pesticides, suggesting that similar compounds could be developed for water purification and environmental remediation (Boudesocque et al., 2008).
Material Science and Corrosion Inhibition
Morpholine derivatives have shown promise in material science, particularly as corrosion inhibitors. Research on 8-hydroxyquinoline derivatives demonstrated their effectiveness in protecting mild steel in acidic media, providing insights into the development of novel corrosion inhibitors for industrial applications (Douche et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3,5-dimethylthiomorpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJKHJWKOHNVCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCC(N1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


